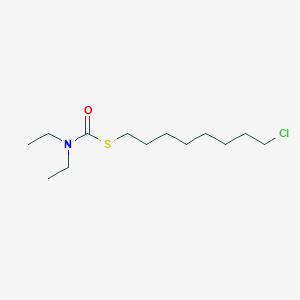
S-(8-Chlorooctyl) diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(8-Chlorooctyl) diethylcarbamothioate: is a chemical compound with the molecular formula C13H26ClNOS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated octyl group attached to a diethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Chlorooctyl) diethylcarbamothioate typically involves the reaction of 8-chlorooctanol with diethylcarbamothioic chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and optimized reaction conditions to maximize efficiency and yield. The process involves continuous monitoring and control of reaction parameters to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(8-Chlorooctyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The chlorine atom in the octyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(8-Chlorooctyl) diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of S-(8-Chlorooctyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control.
Comparison with Similar Compounds
S-(4-Chlorobenzyl) diethylcarbamothioate: Similar structure but with a benzyl group instead of an octyl chain.
S-(8-Bromooctyl) diethylcarbamothioate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: S-(8-Chlorooctyl) diethylcarbamothioate is unique due to the presence of the 8-chlorooctyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Properties
CAS No. |
90012-04-7 |
|---|---|
Molecular Formula |
C13H26ClNOS |
Molecular Weight |
279.87 g/mol |
IUPAC Name |
S-(8-chlorooctyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H26ClNOS/c1-3-15(4-2)13(16)17-12-10-8-6-5-7-9-11-14/h3-12H2,1-2H3 |
InChI Key |
DTPJCQATRYZLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















